molecular formula C17H12INO2 B398720 2-Methyl-8-quinolinyl 3-iodobenzoate

2-Methyl-8-quinolinyl 3-iodobenzoate

Cat. No.: B398720
M. Wt: 389.19g/mol
InChI Key: AKXRHGJVBDIUHC-UHFFFAOYSA-N
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Description

Significance of Quinoline-Based Architectures in Organic Synthesis

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic and medicinal chemistry. numberanalytics.comwisdomlib.orgfiveable.me Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide range of complex molecules, including natural products, pharmaceuticals, and functional materials. numberanalytics.com The presence of the nitrogen atom in the quinoline ring system imparts specific reactivity, allowing it to act as a nucleophile or a base. numberanalytics.com This reactivity enables various chemical transformations, such as electrophilic substitution, which typically occurs at the 5- and 8-positions, and nucleophilic addition at the 2- and 4-positions. numberanalytics.com

The synthetic utility of quinoline is further expanded through metal-catalyzed cross-coupling reactions, which can be used to functionalize the 2-, 3-, and 4-positions. numberanalytics.com A multitude of named reactions have been developed for the synthesis of the quinoline core itself, including the Skraup, Combes, Doebner-von Miller, and Gould-Jacobs syntheses, underscoring its fundamental importance in organic chemistry. nih.gov

The significance of the quinoline motif is prominently highlighted by its presence in a vast number of biologically active compounds. nih.govnih.gov More than 85% of all biologically active chemical entities are reported to contain a heterocycle, with nitrogen-containing heterocycles like quinoline being particularly prevalent. nih.gov Notable examples of quinoline-based drugs include the antimalarial agents quinine (B1679958) and chloroquine, the anticancer drugs camptothecin (B557342) and topotecan, and the antibacterial fluoroquinolones like ciprofloxacin. nih.gov The broad spectrum of therapeutic properties associated with quinoline derivatives, including antimicrobial, anti-inflammatory, and antitumor activities, continues to fuel research into new synthetic methodologies and novel quinoline-containing compounds. nih.govnih.gov

Table 1: Examples of Bioactive Quinoline Derivatives

Compound NameTherapeutic Area
QuinineAntimalarial
ChloroquineAntimalarial
CiprofloxacinAntibacterial
CamptothecinAnticancer
BedaquilineAntitubercular

Role of Aryl Halides, Specifically Iodobenzoates, as Synthetic Precursors

Aryl halides are a class of organic compounds where a halogen atom is directly attached to an aromatic ring. fiveable.me Among these, aryl iodides are particularly valuable as synthetic precursors due to the unique properties of the carbon-iodine bond. The iodine atom is an excellent leaving group, making aryl iodides highly reactive in various organic transformations. fiveable.me This reactivity is central to their extensive use in the construction of complex molecular architectures.

One of the most significant applications of aryl iodides is in transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann couplings utilize aryl iodides to form new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. fiveable.menih.gov These reactions are fundamental to modern organic synthesis, enabling the assembly of complex molecules from simpler starting materials. Aryl iodides are also precursors for the synthesis of hypervalent iodine reagents, which are important oxidizing agents in their own right. nih.gov

Iodobenzoates, which are esters of iodobenzoic acid, combine the reactivity of an aryl iodide with the functionality of an ester group. This dual functionality makes them versatile building blocks. The iodo-substituent can participate in cross-coupling reactions, while the ester group can be hydrolyzed to a carboxylic acid or undergo other transformations. For instance, methyl 2-iodobenzoate (B1229623) can be prepared from 2-iodobenzoic acid and is used in the synthesis of various complex molecules, including phthalide (B148349) derivatives and precursors to bioactive compounds like kibdelone C. chemicalbook.comsigmaaldrich.cominnospk.com The position of the iodine atom on the benzoate (B1203000) ring (ortho, meta, or para) influences its reactivity and the geometry of the resulting products. chemicalbook.comwikipedia.orgsigmaaldrich.com

Table 2: Properties of Representative Iodobenzoate Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 2-iodobenzoate610-97-9C₈H₇IO₂262.04
Methyl 3-iodobenzoate (B1234465)618-91-7C₈H₇IO₂262.04
4-Iodobenzoic acid619-58-9C₇H₅IO₂248.02

Rationale for Investigating 2-Methyl-8-quinolinyl 3-iodobenzoate: A Hybrid Structure

The investigation of hybrid molecules, which combine two or more distinct pharmacophores or reactive moieties, is a powerful strategy in drug discovery and chemical biology. The rationale for studying this compound stems from the potential synergistic or novel properties that may arise from the covalent linkage of a quinoline scaffold and an iodobenzoate group.

The 2-methyl-8-quinolinyl portion of the molecule brings the well-established biological relevance of the quinoline core. The substitution pattern, with a methyl group at the 2-position and the ester linkage at the 8-position, can influence the steric and electronic properties of the quinoline ring system, potentially modulating its biological activity or its ability to coordinate with metal ions. The 8-hydroxyquinoline (B1678124) scaffold, a close analog, is known for its chelating properties and a wide range of biological activities.

The 3-iodobenzoate moiety serves as a highly versatile synthetic handle. The iodine atom at the meta position of the benzoate ring is primed for participation in a variety of cross-coupling reactions. This allows for the further elaboration of the molecule, enabling the introduction of diverse functional groups or the linkage to other molecular fragments. This synthetic flexibility is a key driver for investigating such hybrid structures, as it opens up avenues for creating libraries of novel compounds for biological screening or for the development of new materials.

Therefore, the investigation of this compound is driven by a dual purpose. Firstly, the compound itself may exhibit unique biological or material properties arising from the combination of the quinoline and iodobenzoate fragments. Secondly, it can serve as a versatile platform for the synthesis of more complex molecules, leveraging the reactivity of the aryl iodide for further chemical diversification. This hybrid structure represents a confluence of established biological significance and synthetic potential, making it a compelling target for chemical research.

Properties

Molecular Formula

C17H12INO2

Molecular Weight

389.19g/mol

IUPAC Name

(2-methylquinolin-8-yl) 3-iodobenzoate

InChI

InChI=1S/C17H12INO2/c1-11-8-9-12-4-3-7-15(16(12)19-11)21-17(20)13-5-2-6-14(18)10-13/h2-10H,1H3

InChI Key

AKXRHGJVBDIUHC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)I)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)I)C=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Methyl 8 Quinolinyl 3 Iodobenzoate

Retrosynthetic Analysis of the 2-Methyl-8-quinolinyl 3-iodobenzoate (B1234465) Scaffold

A retrosynthetic analysis of 2-Methyl-8-quinolinyl 3-iodobenzoate identifies the ester linkage as the most logical point for disconnection. This primary disconnection simplifies the target molecule into two key synthons: 2-methyl-8-hydroxyquinoline and an activated derivative of 3-iodobenzoic acid, such as 3-iodobenzoyl chloride.

Further retrosynthetic steps can be envisioned for each of these precursors:

2-Methyl-8-hydroxyquinoline: The quinoline (B57606) ring can be disconnected via strategies mirroring classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions. This typically involves breaking the C2-C3 and N-C8a bonds, leading back to a substituted aniline (B41778) (o-aminophenol) and an α,β-unsaturated carbonyl compound (crotonaldehyde).

3-Iodobenzoic Acid: This precursor can be traced back to simpler aromatic starting materials. Disconnection of the carbon-iodine bond suggests precursors like 3-aminobenzoic acid (via a Sandmeyer reaction) or a metallated benzoic acid derivative. Alternatively, disconnection of the carboxyl group could lead to 3-iodoaniline (B1194756) or iodobenzene (B50100) as starting points.

This analytical framework provides a roadmap for the synthetic strategies detailed in the following sections.

Synthesis of the 2-Methyl-8-quinolinyl Moiety

The synthesis of the 2-methyl-8-quinolinyl fragment, specifically 2-methyl-8-hydroxyquinoline, is a critical step. This can be accomplished through the formation of the quinoline ring system itself or by modifying a pre-existing quinoline core. nih.govnih.gov

The synthesis of substituted quinolines is a well-established field, with numerous methods available that can be adapted for the target moiety. nih.govpharmaguideline.com

Classical methods for quinoline synthesis rely on the condensation and subsequent cyclization of anilines with carbonyl-containing compounds. pharmaguideline.comiipseries.org These time-tested reactions remain valuable for creating the fundamental quinoline scaffold.

Skraup Synthesis: This is one of the most fundamental methods for quinoline synthesis. A specific adaptation for 2-methyl-8-hydroxyquinoline involves the reaction of o-aminophenol with crotonaldehyde. google.comgoogle.com The reaction is typically carried out in the presence of an oxidizing agent (often the o-nitrophenol corresponding to the aniline used) and a dehydrating agent like sulfuric acid. The process begins with the formation of acrolein from glycerol, followed by Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. pharmaguideline.comiipseries.orggoogle.com

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and involves reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often hydrochloric acid or zinc chloride. pharmaguideline.com

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the condensation of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.comiipseries.org

Friedländer Synthesis: This approach involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.commdpi.com For 2-methyl-8-hydroxyquinoline, this would entail reacting 2-amino-3-hydroxyacetophenone with a suitable carbonyl compound.

ReactionAniline PrecursorCarbonyl PrecursorKey Reagents
Skraup Synthesis o-AminophenolCrotonaldehydeH₂SO₄, Oxidizing agent (e.g., o-nitrophenol)
Combes Synthesis o-AminophenolAcetylacetoneAcid catalyst (e.g., H₂SO₄)
Friedländer Synthesis 2-Amino-3-hydroxy-acetophenoneAcetaldehydeAcid or Base catalyst (e.g., NaOH)

Modern synthetic chemistry offers powerful methods for the direct functionalization of the quinoline ring, often utilizing transition metal-catalyzed C-H activation. rsc.orgmdpi.com This allows for the introduction of substituents onto a pre-formed quinoline scaffold with high regioselectivity. mdpi.com

C-H Methylation: A methyl group could potentially be introduced at the C2 position of 8-hydroxyquinoline (B1678124). These reactions often employ palladium, rhodium, or cobalt catalysts to direct the functionalization to a specific C-H bond. mdpi.commdpi.com The nitrogen atom in the quinoline ring plays a crucial role in directing these transformations.

Hydroxylation: Conversely, one could start with 2-methylquinoline (B7769805) and introduce a hydroxyl group at the C8 position.

N-Oxide Strategy: Quinoline N-oxides are versatile intermediates that can facilitate functionalization, particularly at the C2 and C8 positions. mdpi.comrsc.org For instance, a metal-free approach for C8-H functionalization of quinoline N-oxides using ynamides has been developed, highlighting advanced strategies that avoid transition metals. rsc.org

These modern techniques can provide more direct and efficient routes to functionalized quinolines, potentially reducing the number of synthetic steps compared to classical methods. rsc.org

The purification of quinoline intermediates is essential to ensure the quality of the final product. Several methods are commonly employed:

Distillation: Vacuum distillation, often over zinc dust to prevent oxidation, is a standard method for purifying liquid quinolines. lookchem.com

Crystallization of Salts: A highly effective purification technique involves converting the basic quinoline into a salt with an acid. lookchem.comgoogle.com Commonly used salts include the hydrochloride, phosphate, or picrate. lookchem.com These crystalline salts can be purified by recrystallization and then treated with a base (e.g., NaOH) to regenerate the pure quinoline. lookchem.com

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile method for separating quinolines from reaction byproducts. chemicalbook.com

Extraction: Liquid-liquid extraction can be used to remove non-basic impurities. For example, after acidification to form the hydrochloride salt, non-basic impurities can be extracted with an organic solvent like ether. lookchem.com Specialized extraction methods using mixed solvents have also been developed to remove impurities like quinoline-insoluble matter from industrial sources. mdpi.com

TechniquePrincipleApplication Notes
Vacuum Distillation Separation based on boiling point under reduced pressure.Often performed with zinc dust to prevent oxidation. lookchem.com
Salt Crystallization Formation of a crystalline salt (e.g., hydrochloride, picrate) for purification. lookchem.comThe purified salt is treated with a base to recover the free quinoline. lookchem.comgoogle.com
Column Chromatography Separation based on differential adsorption on a stationary phase.Effective for removing closely related impurities.
Solvent Extraction Separation based on differential solubility in immiscible liquids.Used to remove non-basic impurities from an acidified aqueous solution of the quinoline salt. lookchem.com

Classical and Modern Approaches to 2-Methyl-8-hydroxyquinoline Synthesis

Synthesis of the 3-Iodobenzoic Acid Moiety Precursors

3-Iodobenzoic acid is a key reagent that can be prepared via several synthetic routes starting from readily available benzene (B151609) derivatives. guidechem.com

Iodination of Benzoic Acid: A direct method involves the electrophilic iodination of benzoic acid. The reaction can be performed using iodine in the presence of concentrated sulfuric acid and silver sulfate, which acts as a halogen carrier. The mixture is heated to drive the reaction, and the product is isolated after workup. prepchem.com

Sandmeyer Reaction: A classical and highly reliable method starts with 3-aminobenzoic acid. The amino group is first diazotized using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is then treated with an aqueous solution of potassium iodide, which displaces the diazonium group to yield 3-iodobenzoic acid.

From Arylboronic Acids: A more modern approach involves the iodination of 3-carboxyphenylboronic acid. This reaction can be carried out using molecular iodine and a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724). chemicalbook.com

Starting MaterialKey ReagentsReaction Type
Benzoic AcidI₂, H₂SO₄, Ag₂SO₄Electrophilic Aromatic Substitution prepchem.com
3-Aminobenzoic Acid1. NaNO₂, HCl2. KIDiazotization followed by Sandmeyer Reaction
3-Carboxyphenylboronic AcidI₂, K₂CO₃Halogenation of Boronic Acid chemicalbook.com

Halogenation Strategies for Benzoic Acid Derivatives

The introduction of an iodine atom onto a benzoic acid scaffold can be achieved through several methods, primarily involving electrophilic aromatic substitution. Direct iodination of benzoic acid itself tends to yield a mixture of products, with the meta-substituted isomer being a significant component.

One established method for the synthesis of 3-iodobenzoic acid involves the direct iodination of benzoic acid using iodine in the presence of a silver salt and sulfuric acid. A mixture of benzoic acid, silver sulfate, concentrated sulfuric acid, and water is heated, and finely powdered iodine is added portion-wise. The reaction proceeds with the precipitation of silver iodide, and after workup, crude 3-iodobenzoic acid can be obtained and recrystallized. prepchem.com

Recent advancements in C-H activation have provided more selective methods for the halogenation of benzoic acid derivatives. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been developed, offering high yields under mild conditions. acs.orgresearchgate.net These methods often utilize a directing group to achieve high regioselectivity.

Table 1: Comparison of Halogenation Methods for Benzoic Acid
MethodReagentsPosition of IodinationYieldReference
Direct IodinationI₂, Silver Sulfate, H₂SO₄meta75% prepchem.com
Ir-catalyzed C-H activation[Cp*IrCl₂]₂, NIS, HFIPorthoHigh acs.org
Pd-catalyzed C-H activationPd(OAc)₂, IOAcorthoGood acs.org

Directed Ortho-Metalation and Related Methodologies for Iodobenzoates

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). The carboxylic acid group itself can act as a DMG, facilitating deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. rsc.org The resulting aryllithium species can then be quenched with an electrophilic iodine source to introduce the iodine atom selectively at the ortho position.

The reaction of an alkyllithium compound, such as n-butyllithium, with an arene bearing a DMG leads to the formation of an ortho-lithiated intermediate. rsc.org This intermediate can then react with various electrophiles. The carboxylate group has been shown to be an effective DMG for directing metalation. rsc.orgresearchgate.net For instance, treatment of benzoic acid with s-BuLi/TMEDA at low temperatures generates the ortho-lithiated species, which can be trapped with an iodine source. rsc.org

Transition metal-catalyzed C-H activation, as mentioned previously, is a related and often milder approach. Catalysts based on palladium and iridium can direct the iodination to the ortho position of benzoic acids with high selectivity, avoiding the need for stoichiometric strong bases. acs.orgresearchgate.netresearchgate.net

Table 2: Directed Ortho-Metalation and C-H Activation for Iodobenzoate Synthesis
MethodDirecting GroupBase/CatalystElectrophile/Iodine SourcePositionReference
Directed ortho-MetalationCarboxylic Acids-BuLi-TMEDAI₂ortho rsc.org
Ir-catalyzed C-H ActivationCarboxylic Acid[Cp*IrCl₂]₂NISortho acs.org
Pd-catalyzed C-H ActivationCarboxylic AcidPd(OAc)₂KIortho researchgate.net

Preparation from Available Starting Materials

The synthesis of 3-iodobenzoic acid can also be accomplished from readily available precursors such as aminobenzoic acids through diazotization reactions. For example, m-aminobenzoic acid can be converted to its corresponding diazonium salt, which is then treated with potassium iodide to yield 3-iodobenzoic acid. orgsyn.org Similarly, 4-amino-3-iodobenzoic acid can be synthesized from p-aminobenzoic acid ethyl ester via iodination followed by hydrolysis. guidechem.com

While the prompt mentions methyl 2-iodobenzoate (B1229623) and ethyl 3-iodobenzoate as potential starting materials, the direct conversion of these to this compound is not explicitly detailed in available literature. However, ethyl 3-iodobenzoate can be hydrolyzed under acidic or basic conditions to provide the necessary 3-iodobenzoic acid precursor for the subsequent esterification step.

The other key precursor, 2-methyl-8-quinolinol, is a commercially available compound. sigmaaldrich.com Its synthesis can be achieved through various methods, including the Skraup synthesis or modifications thereof, often starting from o-aminophenol and crotonaldehyde. google.com

Table 3: Synthesis of 3-Iodobenzoic Acid from Precursors
Starting MaterialKey ReactionReagentsProductYieldReference
m-Aminobenzoic acidDiazotization-IodinationNaNO₂, HCl, KI3-Iodobenzoic acidNot specified orgsyn.org
5-Iodoanthranilic acidDiazotization-DeaminationNaNO₂, HCl, C₂H₅OH, CuSO₄3-Iodobenzoic acidNot specified orgsyn.org
p-Aminobenzoic acid ethyl esterIodination-HydrolysisKI, NaOCl; H₃O⁺4-Amino-3-iodobenzoic acid90.2% (for ester) guidechem.com

Esterification Reactions for Constructing the this compound Linkage

The final step in the synthesis of this compound is the formation of the ester bond between 2-methyl-8-quinolinol and 3-iodobenzoic acid. This can be achieved through several esterification methods.

Condensation Reactions between 2-Methyl-8-quinolinol and 3-Iodobenzoic Acid

Direct esterification, such as the Fischer esterification, involves reacting the carboxylic acid and the alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid. youtube.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Given the nature of the reactants, this method could be employed for the synthesis of the target compound.

To overcome the equilibrium limitations of direct esterification and to proceed under milder conditions, the carboxylic acid can be activated. The Steglich esterification is a widely used method that employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. organic-chemistry.org This method is particularly useful for sterically hindered alcohols and acids and proceeds at room temperature.

Table 4: Common Esterification Methods
MethodReagentsKey FeaturesReference
Fischer EsterificationH₂SO₄ (catalyst), excess alcoholEquilibrium reaction, often requires heat and removal of water. youtube.commasterorganicchemistry.com
Steglich EsterificationDCC, DMAP (catalyst)Mild conditions, high yields, suitable for sterically hindered substrates. nih.govorganic-chemistry.org
Coupling Reagent Mediated Esterification

The direct esterification of a phenol, such as 2-methyl-8-quinolinol, with a carboxylic acid like 3-iodobenzoic acid typically requires activation of the carboxylic acid to facilitate the reaction under mild conditions. Coupling reagents are instrumental in this transformation, converting the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the phenolic hydroxyl group. The Steglich esterification is a prominent example of such a method. wikipedia.org

A common and effective approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, most notably 4-dimethylaminopyridine (DMAP). wikipedia.orgrsc.orgnih.gov The reaction mechanism, as illustrated in the context of Steglich esterification, proceeds through several key steps. Initially, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. rsc.org The DMAP catalyst then reacts with this intermediate to generate an even more reactive acylpyridinium species. This species is then readily attacked by the hydroxyl group of 2-methyl-8-quinolinol to form the desired ester, this compound, and releases the catalyst. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., dicyclohexylurea (DCU) in the case of DCC). wikipedia.org

Alternative coupling reagents have also been developed to address some of the drawbacks associated with traditional carbodiimides, such as the sometimes-difficult removal of urea byproducts. Reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have been shown to be effective for esterifications, including those involving phenols. organic-chemistry.org Another option is the use of phosphonium-based reagents.

A general procedure for the synthesis of quinolin-8-yl benzoate (B1203000) derivatives has been described, which can be adapted for this compound. nih.gov This involves stirring the 8-hydroxyquinoline derivative with the corresponding benzoyl chloride in the presence of a base like pyridine (B92270) in a suitable solvent such as acetone (B3395972) at room temperature. nih.gov While this method uses an acid chloride instead of a carboxylic acid with a coupling reagent, it highlights a viable pathway for the acylation of the 8-hydroxyquinoline scaffold.

Table 1: Common Coupling Reagents for Esterification

Coupling Reagent Catalyst/Additive Typical Solvents Key Features
N,N'-Dicyclohexylcarbodiimide (DCC) 4-Dimethylaminopyridine (DMAP) Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) Widely used, forms insoluble dicyclohexylurea (DCU) byproduct. wikipedia.orgrsc.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) 4-Dimethylaminopyridine (DMAP) Dichloromethane (DCM), Acetonitrile (MeCN) Water-soluble urea byproduct, easier workup. nih.gov
N,N'-Diisopropylcarbodiimide (DIC) 4-Dimethylaminopyridine (DMAP) Tetrahydrofuran (THF), Dimethylformamide (DMF) Can be effective for aryl alcohols. rsc.orgnih.gov
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) Base (e.g., DIEA) Acetonitrile (MeCN), Dichloromethane (DCM) High efficiency, often used in peptide synthesis. organic-chemistry.org
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) Base (e.g., DIEA) Dimethylformamide (DMF), Acetonitrile (MeCN) Fast reactions, effective for a range of substrates. organic-chemistry.org

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the reaction rate, yield, and purity of the final product include the choice of solvent, reaction temperature, and the catalytic system.

Solvent Effects: The selection of an appropriate solvent is critical. A recent analysis of Steglich-type esterifications highlighted that dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (CH3CN) are commonly employed. rsc.org The solvent must be inert to the reaction conditions and capable of dissolving the reactants and intermediates. For the esterification of phenols, polar aprotic solvents are generally preferred. A solvent-reagent selection guide suggests that greener alternatives like dimethyl carbonate (DMC) and anisole (B1667542) can also be effective. rsc.org For instance, in one study, the use of anisole as a solvent with EDC-HCl as the coupling reagent gave a 73% yield in a model reaction. rsc.org The solubility of the coupling reagent and its byproducts can also be a deciding factor; for example, the urea byproduct of DCC is largely insoluble in many organic solvents, facilitating its removal by filtration, whereas the byproduct of EDC is water-soluble, allowing for an aqueous workup. wikipedia.orgrsc.org

Temperature: Coupling reagent-mediated esterifications are often conducted at room temperature, which is a significant advantage as it minimizes the risk of side reactions and degradation of thermally sensitive functional groups. wikipedia.org However, in cases where the reactants are sterically hindered or less reactive, moderate heating may be necessary to drive the reaction to completion. For example, some EDC-mediated esterifications are conducted at 45°C. rsc.org Conversely, for highly reactive substrates, cooling the reaction mixture, particularly during the initial addition of the coupling reagent, may be employed to control the reaction rate and prevent the formation of byproducts.

Catalysis: The role of the catalyst, typically DMAP in Steglich esterifications, is crucial for achieving high yields, especially when using phenols as nucleophiles. rsc.org DMAP acts as a potent acyl transfer catalyst. The amount of catalyst used can also be optimized. While catalytic amounts (e.g., 5 mol%) are standard, in some cases, particularly with challenging substrates, a higher catalyst loading might be beneficial. rsc.org The choice of base, if required in addition to the catalyst, can also impact the reaction outcome. While triethylamine (B128534) (TEA) is common, alternative bases like 2,6-lutidine have been explored as potentially less hazardous options. rsc.org

Table 2: Illustrative Optimization of a Model Esterification Reaction

Entry Coupling Reagent Solvent Temperature (°C) Additive/Base Yield (%)
1 DCC DCM 25 5 mol% DMAP Good
2 EDC-HCl MeCN 45 Excess DMAP 76 rsc.org
3 DIC THF 25 5 mol% DMAP Moderate to Good rsc.org
4 Muk DMC 60 2,6-Lutidine High rsc.org
5 NDTP MeCN 25 DIEA 85 acs.org

Scale-Up Considerations and Process Intensification Methodologies

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable.

Reagent Selection and Stoichiometry: On a larger scale, the cost and safety profile of the reagents become paramount. While reagents like COMU and TBTU are highly effective, they can be more expensive than traditional coupling agents like DCC or EDC. researchgate.net The choice may therefore shift towards more cost-effective options. The removal of byproducts, such as DCU from DCC, can be more challenging on a large scale and may require specialized filtration equipment. Water-soluble reagents like EDC might be preferred for easier workup procedures. The stoichiometry of the reactants and reagents needs to be carefully controlled to maximize the yield and minimize waste.

Process Safety and Thermal Management: Esterification reactions, particularly those involving reactive intermediates, can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. The reaction vessel must be equipped with adequate cooling systems, and the rate of addition of reagents may need to be carefully controlled. A thorough understanding of the reaction's thermal profile, often obtained through reaction calorimetry, is essential for safe scale-up.

Process Intensification: Modern chemical manufacturing increasingly employs process intensification strategies to improve efficiency and safety. For esterification reactions, these can include:

Continuous Flow Synthesis: Performing the reaction in a continuous flow reactor instead of a batch reactor can offer several advantages. organic-chemistry.org These include better temperature control due to a higher surface-area-to-volume ratio, enhanced safety by minimizing the volume of reactive material at any given time, and the potential for higher throughput and easier automation. A study on a triflylpyridinium coupling reagent demonstrated the scalability of ester synthesis in a flow process. organic-chemistry.org

Pervaporation: For equilibrium-limited esterification reactions, the continuous removal of a byproduct like water can drive the reaction towards completion. Pervaporation is a membrane-based separation technique that can be coupled with the reactor to selectively remove water from the reaction mixture, thereby increasing the conversion and yield. researchgate.net While less directly applicable to coupling reagent-mediated esterifications where water is consumed by the reagent, the principle of in-situ product or byproduct removal is a key aspect of process intensification.

By carefully considering these factors, a robust and scalable process for the synthesis of this compound can be developed.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 8 Quinolinyl 3 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Analysis

For a compound such as 2-Methyl-8-quinolinyl 3-iodobenzoate (B1234465), one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the initial and most crucial step in its structural verification. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) and iodobenzoate rings, as well as the methyl group. The chemical shift (δ, in ppm) of each signal, its integration (the relative number of protons it represents), and its splitting pattern (multiplicity, determined by neighboring protons) would provide key insights into the connectivity of the molecule.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals would help to identify the types of carbons present (e.g., aromatic, carbonyl, aliphatic).

Hypothetical ¹H and ¹³C NMR Data Table for 2-Methyl-8-quinolinyl 3-iodobenzoate:

Atom # Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Quinoline Moiety
2-CH₃Singlet~25
3-HDoublet~122
4-HDoublet~136
5-HMultiplet~128
6-HMultiplet~126
7-HMultiplet~129
8-O--
Iodobenzoate Moiety
2'-HMultiplet~142
4'-HMultiplet~138
5'-HMultiplet~130
6'-HMultiplet~130
C=O-~165

Note: This table is purely hypothetical and for illustrative purposes only, as no experimental data has been found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for a complex molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. sdsu.eduyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons. sdsu.eduyoutube.commdpi.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.commdpi.comyoutube.com This technique would be instrumental in connecting the 2-methyl-8-quinolinyl and 3-iodobenzoate fragments through the ester linkage, by observing a correlation between the quinoline protons near the oxygen and the carbonyl carbon of the benzoate (B1203000) group.

Solid-State NMR Applications

While solution-state NMR is more common for organic molecules, solid-state NMR could provide valuable information about the compound's structure and packing in the crystalline state. This can be particularly useful for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. However, no literature on the solid-state NMR analysis of this compound was found.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. For C₁₇H₁₂INO₂, the expected exact mass would be a key parameter for confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion of the compound is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragments would be expected to correspond to the 2-methyl-8-quinolinol cation and the 3-iodobenzoyl cation, confirming the presence of these two structural units.

Hypothetical HRMS and MS/MS Data Table for this compound:

Analysis Hypothetical Data
HRMS (M+H)⁺ Calculated m/z for C₁₇H₁₃INO₂⁺
MS/MS Fragments m/z corresponding to [C₁₀H₈NO]⁺
m/z corresponding to [C₇H₄IO]⁺

Note: This table is purely hypothetical and for illustrative purposes only, as no experimental data has been found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No experimental IR or Raman spectra for this compound have been found in the public domain. Such spectra would be essential for confirming the presence of key functional groups, including the ester carbonyl (C=O) stretch, C-O stretches, aromatic C-H and C=C vibrations of the quinoline and iodinated benzene (B151609) rings, and the C-I stretch.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

There is no published crystal structure for this compound. X-ray crystallographic data would be necessary to definitively determine its molecular geometry, including the dihedral angles between the quinoline and benzoate ring systems, and to understand the intermolecular interactions in the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Specific UV-Vis absorption maxima (λmax) and fluorescence emission data for this compound are not available. This information would be critical for understanding the electronic transitions within the molecule and its potential as a photoluminescent material.

Computational and Theoretical Investigations of 2 Methyl 8 Quinolinyl 3 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-Methyl-8-quinolinyl 3-iodobenzoate (B1234465), these methods could provide invaluable insights into its electronic structure and potential reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. rsc.orgnih.govnih.gov For 2-Methyl-8-quinolinyl 3-iodobenzoate, DFT calculations could be employed to determine the energies and shapes of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap would suggest higher reactivity and a greater potential for electronic charge transfer. nih.gov

Furthermore, DFT can be used to map the electron density and generate an electrostatic potential map, which would reveal the distribution of charge across the molecule. This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions for how the molecule might interact with other reagents. For instance, in related quinoline (B57606) derivatives, the nitrogen atom of the quinoline ring typically exhibits a negative charge, making it a potential site for electrophilic attack. nih.govnih.gov

A hypothetical data table for the kind of information that could be generated from DFT studies is presented below.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy -1.8 eV Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 4.7 eV Relates to the chemical stability and reactivity of the molecule.

Note: The values in this table are purely illustrative and are not based on actual experimental or computational data.

Ab Initio Methods for Ground State Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could be used to accurately calculate the ground state properties of this compound. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of the molecule's geometry, including bond lengths, bond angles, and dihedral angles in its most stable conformation. nih.govresearchgate.net This information is crucial for understanding the molecule's three-dimensional structure and how it might fit into the active site of a biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions with its environment over time. core.ac.uknih.govmdpi.com For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. This is particularly important given the flexibility of the ester linkage between the quinoline and benzoate (B1203000) moieties.

MD simulations could also be used to study the intermolecular interactions of this compound with solvent molecules or with other molecules of the same type to understand its aggregation behavior. core.ac.uknih.gov In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to a protein, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. nih.govmdpi.com

Prediction of Spectroscopic Properties from Computational Models

Computational models can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, Time-Dependent Density Functional Theory (TD-DFT) could be used to predict its UV-Vis absorption spectrum, providing information about its electronic transitions. rsc.orgresearchgate.net Similarly, the vibrational frequencies from DFT calculations can be used to predict the molecule's Infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. nih.govresearchgate.netresearchgate.net The predicted chemical shifts from NMR calculations could also be compared with experimental NMR data to confirm the molecule's structure. nih.govnih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Hypothetical Value
UV-Vis (TD-DFT) λmax (absorption maximum) 310 nm
IR (DFT) C=O stretch 1720 cm⁻¹
¹H NMR (DFT) Methyl proton chemical shift 2.6 ppm

Note: The values in this table are purely illustrative and are not based on actual experimental or computational data.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry tools can be used to design novel derivatives of this compound with potentially enhanced properties. By systematically modifying the structure of the parent molecule (e.g., by adding different functional groups to the quinoline or benzoate rings) and then calculating the properties of these new derivatives, it is possible to identify candidates with improved characteristics, such as increased biological activity or better pharmacokinetic profiles. mdpi.comnih.gov

Furthermore, computational methods can be used to explore potential reaction pathways for the synthesis or degradation of this compound. acs.org By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics, providing insights into the feasibility and mechanism of a chemical reaction.

Applications of 2 Methyl 8 Quinolinyl 3 Iodobenzoate in Advanced Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Systems

The intrinsic reactivity of the 2-Methyl-8-quinolinyl 3-iodobenzoate (B1234465) scaffold makes it a valuable starting material for the synthesis of elaborate heterocyclic structures. The quinoline (B57606) nucleus and the iodinated phenyl ring provide multiple sites for further chemical transformations, enabling the construction of polycyclic and fused heterocyclic systems.

Synthesis of Polycyclic Aromatic Compounds

The 3-iodobenzoate portion of the molecule serves as a key functional handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nbinno.com Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of various aryl, vinyl, and alkynyl groups at the iodo-position. This capability enables the extension of the aromatic system, leading to the formation of complex polycyclic aromatic compounds (PAHs). For instance, an intramolecular Heck reaction could potentially be employed to create a new ring by coupling the iodinated ring with a suitably positioned alkene on a substituent attached to the quinoline nitrogen. General methods for the synthesis of polycyclic aromatic compounds often rely on such strategic bond formations. acs.org

Derivatization towards Fused Heterocycles

The quinoline ring system itself is a precursor to a wide array of fused heterocyclic compounds. nih.govjptcp.com The ester linkage in 2-Methyl-8-quinolinyl 3-iodobenzoate can be hydrolyzed to regenerate the 2-methyl-8-quinolinol, which can then undergo further reactions. More directly, the quinoline nitrogen can be quaternized and the ring system can participate in cycloaddition reactions or be subjected to functionalization at various positions. researchgate.net Methodologies for the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones, for example, highlight the versatility of the quinoline scaffold in building complex, multi-ring systems. nih.gov Furthermore, the strategic placement of the iodo-group on the benzoate (B1203000) moiety allows for sequential or one-pot reactions to build additional heterocyclic rings fused to the existing framework.

Building Block for Functional Materials

The distinct electronic and structural features of the 2-methyl-8-quinolinol and 3-iodobenzoate components make this molecule a promising building block for a variety of functional materials, ranging from luminescent materials for displays to specialized polymers.

Precursors for Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) through Quinoline Complexes

Quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) and its analogues, are renowned for their use in organic light-emitting diodes (OLEDs). researchgate.netmdpi.comdergipark.org.tr Metal complexes of these ligands, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in OLED technology. researchgate.net The 2-methyl-8-quinolinol moiety of the title compound can act as a ligand to form luminescent metal complexes. For instance, zinc complexes of 2-methyl-8-quinolinol have been synthesized and investigated for their electroluminescent properties. mdpi.com The ester can be designed as a cleavable group, allowing for the in-situ formation of the active metal complex, or it can be part of a larger molecular design where the entire molecule contributes to the material's properties. Quinoline-based materials are actively researched for their potential in developing efficient non-doped OLEDs. rsc.org

Components in Polymer Chemistry or Materials Engineering via Iodobenzoate Functionality

The iodobenzoate part of the molecule provides a reactive site for incorporation into polymeric structures. Aryl iodides are effective monomers or chain-end functionalizing agents in various polymerization techniques. For example, they can participate in palladium-catalyzed cross-coupling polymerization reactions, such as Suzuki or Heck polycondensation, with appropriate bifunctional monomers to create conjugated polymers with interesting electronic and optical properties. While the direct polymerization of iodobenzoates is a specific application, the principles of using aryl halides in polymer synthesis are well-established. nsf.gov Additionally, the iodine functionality can be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. rsc.org The concept of using functionalized organic linkers to build metal-organic frameworks (MOFs) is also relevant, where the iodobenzoate could serve as a modifiable linker. researchgate.netuni-hannover.deresearchgate.netrsc.orgscispace.com

Ligand Design in Organometallic Chemistry

The 2-methyl-8-quinolinol fragment is a classic bidentate chelating ligand in coordination chemistry. tandfonline.comnih.govmdpi.com The nitrogen atom of the quinoline ring and the oxygen atom from the hydroxyl group (or in this case, the ester carbonyl oxygen) can coordinate to a metal center, forming a stable five-membered ring. The presence of the methyl group at the 2-position can influence the steric and electronic properties of the resulting metal complex, potentially affecting its catalytic activity, stability, and photophysical properties. Platinum(II) complexes with 2-methyl-8-quinolinol derivatives have been synthesized and studied for their potential antitumor activities. nih.gov Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have shown catalytic potential in oxidation reactions. mdpi.com The 3-iodobenzoate tail of the molecule adds another layer of functionality. This iodo-group can be used to anchor the organometallic complex to a surface or a larger molecular assembly, or it could participate in secondary reactions after the initial complex formation.

Data Tables

Table 1: Key Precursor Compounds

Compound Name CAS Number Key Properties
2-Methyl-8-quinolinol 826-81-3 Bidentate chelating ligand, precursor to luminescent complexes. sigmaaldrich.com
3-Iodobenzoic acid 618-51-9 Reactive precursor for cross-coupling reactions.

Table 2: Potential Applications and Relevant Research Areas

Application Area Key Concepts Relevant Compound Classes
Complex Heterocycle Synthesis Palladium-catalyzed cross-coupling, Cyclization reactions Polycyclic aromatic compounds, Fused heterocycles acs.orgnih.govnih.govresearchgate.net
Functional Materials OLEDs, Luminescent metal complexes, Conjugated polymers Quinoline-based emitters, Poly(arylene)s researchgate.netmdpi.comrsc.orgrsc.org

| Organometallic Chemistry | Ligand synthesis, Homogeneous catalysis, Bioinorganic chemistry | Transition metal complexes of quinolines tandfonline.comnih.govmdpi.comacs.orgjove.com |

List of Compounds Mentioned

this compound

2-Methyl-8-quinolinol

3-Iodobenzoic acid

Tris(8-hydroxyquinolinato)aluminum (Alq3)

5,7-dichloro-2-methyl-8-quinolinol

5,7-dibromo-2-methyl-8-quinolinol

Methyl 2-iodobenzoate (B1229623)

Coordination Chemistry with Transition Metals utilizing the Quinoline Moiety6.3.2. Application in Catalysis as a Ligand or Substrate6.4. Probes for Mechanistic Studies in Organic Reactions

Further research would be required to synthesize and characterize this compound and to explore its potential applications in the specified areas. Without such foundational research, any discussion of its properties and applications would be purely speculative and would not meet the required standards of scientific accuracy.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities for 2-Methyl-8-quinolinyl 3-iodobenzoate (B1234465)

Currently, there is a significant gap in the scientific literature concerning the synthesis, characterization, and application of 2-Methyl-8-quinolinyl 3-iodobenzoate. This absence of data presents a considerable opportunity for original research. The primary research gaps and opportunities are summarized below:

Synthesis and Characterization: The most immediate research opportunity is the development of a reliable and efficient synthetic route to this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques is required.

Physicochemical Properties: A fundamental understanding of the compound's properties is lacking. Research into its solubility, thermal stability, and photophysical characteristics is essential for any future applications. solubilityofthings.com

Catalytic Activity: Quinoline (B57606) derivatives are known to act as ligands in catalysis. Investigating the potential of this compound to coordinate with metal centers and catalyze organic transformations is a promising area of research.

Biological Screening: The quinoline scaffold is a well-known pharmacophore found in numerous bioactive compounds. nih.gov Screening this compound for various biological activities, such as antimicrobial or anticancer effects, could unveil valuable therapeutic potential. nih.govmdpi.com

Materials Science Applications: The combination of the quinoline and iodobenzoate groups suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a component in novel polymers.

A summary of these research opportunities is presented in Table 1.

Table 1: Research Opportunities for this compound

Research AreaSpecific OpportunitiesPotential Impact
Synthesis Development of esterification protocols, purification methods.Enables all further research on the compound.
Characterization Spectroscopic (NMR, IR, MS) and crystallographic analysis.Provides fundamental structural and electronic data.
Catalysis Exploration as a ligand for cross-coupling or other reactions.Discovery of new catalytic systems.
Medicinal Chemistry In vitro screening for antimicrobial and anticancer activity.Identification of new lead compounds for drug discovery. acs.org
Materials Science Investigation of photoluminescent properties and use in devices.Creation of novel functional materials. solubilityofthings.com

Emerging Methodologies for Synthesis and Functionalization

The synthesis of this compound would likely involve the esterification of 2-methyl-8-quinolinol with 3-iodobenzoic acid or its activated derivatives. Emerging synthetic methodologies could significantly enhance the efficiency and sustainability of this process.

Direct Esterification: Modern catalytic methods for direct esterification using greener catalysts could be employed.

Acyl Halide Chemistry: A conventional and likely successful route would involve the reaction of 2-methyl-8-quinolinol with 3-iodobenzoyl chloride in the presence of a base.

Coupling Reagents: The use of modern coupling reagents, commonly employed in peptide synthesis, could facilitate the esterification under mild conditions, which is particularly useful for complex molecules. researchgate.net

Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters, leading to higher yields and purity, and facilitating scale-up.

Photocatalysis: The use of visible-light photocatalysis for the formation of the ester bond is an emerging area that could offer a novel and sustainable synthetic route.

Further functionalization of the this compound scaffold could lead to a library of related compounds with diverse properties. The quinoline and benzoate (B1203000) rings offer multiple sites for modification through reactions such as cross-coupling, C-H activation, and electrophilic substitution. nih.gov

Interdisciplinary Research Avenues

The unique structural features of this compound open up several avenues for interdisciplinary research:

Chemical Biology: The compound could be explored as a molecular probe to study biological processes. Its potential fluorescence and ability to interact with biomolecules make it a candidate for imaging and sensing applications. solubilityofthings.com

Supramolecular Chemistry: The planar aromatic systems of the quinoline and benzoate moieties could participate in π-π stacking and other non-covalent interactions, making it a building block for self-assembling materials.

Computational Chemistry: Theoretical studies can predict the compound's electronic structure, reactivity, and potential interactions with biological targets or metal catalysts, guiding experimental work.

Broader Impact on Organic Chemistry and Related Fields

The study of this compound, while focused on a single molecule, could have a broader impact on several scientific fields:

Organic Synthesis: The development of novel synthetic routes to this and related compounds can contribute to the toolbox of synthetic organic chemists.

Medicinal Chemistry: Should the compound exhibit significant biological activity, it could serve as a scaffold for the development of new therapeutic agents. The quinoline core is present in many approved drugs. acs.org

Materials Science: The exploration of its photophysical properties could lead to the design of new materials for optoelectronic applications. Quinoline derivatives have been investigated for use in OLEDs.

Catalysis: If it proves to be an effective ligand, it could lead to the development of more efficient or selective catalytic systems for important chemical transformations.

The potential research directions are summarized in Table 2.

Table 2: Potential Research Directions and Their Broader Impact

Research DirectionKey ActivitiesBroader Impact
Novel Synthesis Exploring green and efficient synthetic methods.Advancements in synthetic methodology.
Bioactivity Screening Testing against various cell lines and pathogens.Discovery of new pharmacophores. nih.govmdpi.com
Material Properties Characterizing optical and electronic properties.Development of new functional organic materials.
Ligand Development Investigating coordination chemistry and catalytic activity.Innovation in homogeneous catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.